molecular formula C13H12N4 B7454424 5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole

5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole

Cat. No.: B7454424
M. Wt: 224.26 g/mol
InChI Key: VQUSGPGVSMAQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole involves the inhibition of protein kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling and regulation. This inhibition leads to the disruption of cell signaling pathways, which can result in the inhibition of cell growth and proliferation. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit anticancer, antiviral, and antimicrobial activities, which can be attributed to its ability to inhibit protein kinases. It has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole in lab experiments include its ability to inhibit protein kinases, which makes it a potential candidate for the development of novel anticancer, antiviral, and antimicrobial agents. Its anti-inflammatory and analgesic effects also make it a potential candidate for the treatment of inflammatory and pain-related disorders.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. Further studies are needed to fully understand its toxicity profile and to develop more efficient methods for its solubilization.

Future Directions

For research include the development of more efficient synthesis methods, the investigation of its toxicity profile, and the development of more efficient methods for its solubilization. Further studies are also needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of protein kinases.

Synthesis Methods

The synthesis of 5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole can be achieved using different methods. One of the most common methods involves the reaction of 2-aminobenzimidazole with 2,3-dimethylpyrazine in the presence of a catalyst, such as palladium on carbon or copper (I) iodide. The reaction is carried out under reflux in a solvent, such as ethanol, for several hours until the desired product is obtained. Other methods involve the reaction of 2-aminobenzimidazole with 2,3-dimethylpyridine or 2,3-dimethylquinoxaline in the presence of a catalyst.

Scientific Research Applications

5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been found to act as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.

Properties

IUPAC Name

5,6-dimethyl-1-pyrimidin-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-6-11-12(7-10(9)2)17(8-16-11)13-14-4-3-5-15-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUSGPGVSMAQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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